N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
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Overview
Description
“N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a compound with the CAS Number: 1016857-30-9 . It has a molecular weight of 233.31 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The IUPAC name for this compound is N’-hydroxy-3-(1-piperidinylmethyl)benzenecarboximidamide . The InChI code for this compound is 1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,14H2 .Physical and Chemical Properties Analysis
“N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 233.31 .Scientific Research Applications
DNA Binding and Biological Staining
- DNA Minor Groove Binding : Compounds like Hoechst 33258, which possess structural features similar to N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, are known for their strong binding to the minor groove of double-stranded B-DNA. This binding specificity is particularly useful for AT-rich sequences. Hoechst 33258 and its analogues have been extensively utilized as fluorescent DNA stains in cell biology, enabling chromosome and nuclear staining, flow cytometry analysis, and plant chromosome studies. These compounds serve as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Pharmacokinetics and Drug Metabolism
- Metabolic Pathways and Bioactivation : The metabolism of arylpiperazine derivatives, which share structural similarities with the compound , involves processes like N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have significant implications for the pharmacological actions of drugs, including antidepressants and antipsychotics. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of predicting drug efficacy and safety profiles (Caccia, 2007).
Supramolecular Chemistry and Nanotechnology
- Benzene-1,3,5-tricarboxamide : Compounds like benzene-1,3,5-tricarboxamide (BTA), although not identical, provide insight into the versatility of benzene derivatives in supramolecular chemistry. BTAs have been employed in applications ranging from nanotechnology to polymer processing due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. The simple structure and wide accessibility of BTAs underscore the potential of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).
Future Directions
Piperidine derivatives, such as “N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQJMWMMWSOCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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